molecular formula C11H11NOS B12886465 7-Methyl-5-(methylsulfanyl)quinolin-8-ol CAS No. 37596-97-7

7-Methyl-5-(methylsulfanyl)quinolin-8-ol

Cat. No.: B12886465
CAS No.: 37596-97-7
M. Wt: 205.28 g/mol
InChI Key: IBQGXAJBZBDGQL-UHFFFAOYSA-N
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Description

7-Methyl-5-(methylthio)quinolin-8-ol is a quinoline derivative known for its diverse chemical properties and potential applications in various fields. This compound is characterized by a quinoline ring substituted with a methyl group at the 7th position and a methylthio group at the 5th position, along with a hydroxyl group at the 8th position. The unique structure of this compound contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(methylthio)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions involving methylation, thiolation, and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 7-Methyl-5-(methylthio)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-(methylthio)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7-Methyl-5-(methylthio)quinolin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5-(methylthio)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    5,7-Dimethyl-8-hydroxyquinoline: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    2-Styryl-8-hydroxyquinoline: Exhibits enhanced electron mobility and thermal stability due to extended π-conjugation.

Uniqueness: 7-Methyl-5-(methylthio)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its combination of methyl and methylthio groups, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

37596-97-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-methyl-5-methylsulfanylquinolin-8-ol

InChI

InChI=1S/C11H11NOS/c1-7-6-9(14-2)8-4-3-5-12-10(8)11(7)13/h3-6,13H,1-2H3

InChI Key

IBQGXAJBZBDGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1O)SC

Origin of Product

United States

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